Bufenadrine

Description

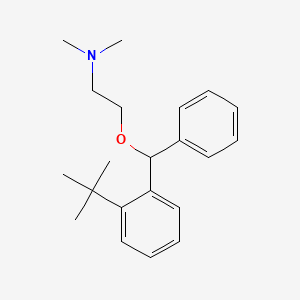

Structure

2D Structure

3D Structure

Properties

CAS No. |

604-74-0 |

|---|---|

Molecular Formula |

C21H29NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3 |

InChI Key |

OGNRRAFRDFGFKA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |

Other CAS No. |

33431-11-7 33431-12-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Bufenadrine

Established and Prospective Synthesis Pathways for Bufenadrine

This compound, also known as 2-tert-butyldiphenhydramine, is a derivative of diphenhydramine (B27). wikipedia.org The synthesis of this compound and related diphenhydramine analogues typically involves the etherification of a benzhydrol derivative with an amino alcohol.

A common synthetic approach for compounds structurally similar to this compound, such as Orphenadrine, involves the reaction of a substituted benzhydryl bromide with β-dimethylaminoethanol. chemicalbook.com Adapting this for this compound, a prospective pathway would start with the appropriate substituted benzhydrol, specifically (2-tert-butylphenyl)(phenyl)methanol. This intermediate would then be reacted with a suitable aminoethanol derivative, such as 2-(dimethylamino)ethanol, often in the presence of a base to facilitate the ether linkage formation.

An alternative pathway could involve the initial synthesis of the benzhydryl ether portion, followed by the introduction of the amino group. For instance, (2-tert-butylphenyl)(phenyl)methanol could be reacted with a halo-ethanol, like 2-chloroethanol, to form the ether, which is then followed by a nucleophilic substitution reaction with dimethylamine (B145610) to yield the final this compound product. The efficiency of these pathways can be influenced by reaction conditions, including the choice of solvent, temperature, and the nature of the leaving group on the ethanolamine (B43304) derivative.

Stereochemical Considerations in this compound Synthesis and Enantiomeric Purity

Enantioselective Synthesis Approaches for this compound Isomers

This compound possesses a single chiral center at the carbon atom connecting the two phenyl rings and the ether oxygen, leading to the existence of two enantiomers: (+)-Bufenadrine and (-)-Bufenadrine. ncats.ionih.gov The synthesis of a single enantiomer, known as enantioselective or asymmetric synthesis, is a critical aspect of modern pharmaceutical chemistry. wikipedia.org

Several strategies can be employed for the enantioselective synthesis of this compound isomers:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For this compound, this could involve starting with a chiral (2-tert-butylphenyl)(phenyl)methanol.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of a key reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed.

Chiral Catalysis: The use of a chiral catalyst can favor the formation of one enantiomer over the other. libretexts.org This is often a highly efficient method for achieving high enantiomeric excess. libretexts.org For the synthesis of this compound, a chiral catalyst could be used in the key etherification step.

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is another method to obtain enantiomerically pure this compound. hbz-nrw.de

Implications of Chirality on Preclinical Biological Profiles

The three-dimensional structure of a molecule is paramount to its interaction with biological targets, which are themselves chiral. juniperpublishers.com Consequently, the two enantiomers of this compound can exhibit different biological activities. khanacademy.org This phenomenon, where one enantiomer is more active or has a different pharmacological profile than the other, is common for chiral drugs. juniperpublishers.comijpsr.com

For this compound, it was discovered that the drug produced stereoselective hepatotoxicity in animal models. wikipedia.org This finding underscores the importance of evaluating the biological effects of each enantiomer separately. The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules like enzymes and receptors. khanacademy.org One enantiomer may fit perfectly into the binding site of a target protein, eliciting a biological response, while the other enantiomer may not bind as effectively or may bind to a different target altogether, potentially leading to off-target effects or toxicity. juniperpublishers.comkhanacademy.org

Strategies for Derivatization and Analogue Design of this compound

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. dotmatics.comstudysmarter.co.uk The goal of SAR is to identify which parts of a molecule, or pharmacophores, are responsible for its biological effects. dotmatics.com For this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its activity.

Key areas for modification on the this compound scaffold include:

The tert-butyl group: The size and position of this substituent on the phenyl ring can be altered to probe the steric and electronic requirements of the binding pocket.

The second phenyl ring: Substituents could be introduced on this ring to explore additional binding interactions.

The ether linkage: The length and nature of the linker between the benzhydryl group and the nitrogen atom can be varied.

The dimethylamino group: The tertiary amine can be modified to other alkylamines or incorporated into a cyclic structure to assess the impact on potency and selectivity.

These modifications help to build a comprehensive understanding of the structural requirements for a desired biological activity. researchgate.net

Rational Design of this compound Analogues for Specific Molecular Targets

Based on the insights gained from SAR studies, the rational design of this compound analogues for specific molecular targets can be undertaken. bacancysystems.com This process aims to optimize the interaction of the ligand with its biological target to enhance potency, selectivity, and reduce potential side effects.

For example, if the goal is to design an analogue with higher affinity for a particular receptor, the modifications would be guided by the known or hypothesized structure of the receptor's binding site. Computational modeling techniques can be employed to predict how different analogues will bind to the target, helping to prioritize the synthesis of the most promising compounds.

Derivatization is a key strategy in creating these analogues. sigmaaldrich.com This involves chemically modifying the this compound molecule to create new compounds with potentially improved properties. sigmaaldrich.com For instance, esterification or amidation of functional groups, if present in an analogue, can alter properties like solubility and bioavailability.

Preclinical Pharmacological Characterization of Bufenadrine

In Vitro Receptor Binding and Ligand Interaction Assays

In vitro binding assays are fundamental in early drug discovery to measure the interaction between a drug and its target protein. frontiersin.org These assays are crucial for determining a compound's affinity, selectivity, and potency at its intended biological targets. nih.gov

Radioligand Binding Assays for Target Affinity DeterminationRadioligand binding assays are a gold standard for quantifying the interaction between a ligand (the drug) and a receptor.revvity.comnih.govThe technique involves using a radioactive isotope-labeled version of a ligand (a radioligand) that is known to bind to the target receptor.revvity.comIn a typical assay, membrane preparations from cells expressing the receptor of interest are incubated with the radioligand.revvity.comdrugbank.comThe amount of radioactivity bound to the membranes is then measured, which corresponds to the amount of ligand bound to the receptor.drugbank.com

Saturation binding assays are performed by incubating a constant amount of receptor with increasing concentrations of a radioligand. ncats.io This allows for the determination of the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), which is a measure of its binding affinity. ncats.ionih.gov A lower Kd value signifies a higher binding affinity. ncats.io

Competitive Binding Studies and Displacement KineticsCompetitive binding assays are used to determine the affinity of an unlabeled compound, such as Bufenadrine, for a receptor.ncats.ioIn this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.nih.govnih.govThe test compound competes with the radioligand for the same binding site on the receptor.ncats.io

By measuring the concentration of the test compound required to displace 50% of the specifically bound radioligand (the IC50 value), one can calculate the compound's inhibition constant (Ki). mdpi.com Displacement kinetic studies can also provide information on the rates at which a compound binds (association rate, k-on) and unbinds (dissociation rate, k-off) from the receptor, which can influence its duration of action in vivo. nih.gov

Non-Radiometric Receptor Binding Assay FormatsWhile radioligand assays are highly sensitive, concerns over the handling and disposal of radioactive materials have led to the development of non-radiometric methods.wikipedia.orgThese alternative formats have become increasingly common in drug screening.wikipedia.org

Fluorescence-based technologies, such as Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET), are widely used. novusbio.com In FP, a fluorescently labeled ligand is used; when it binds to a larger receptor molecule, its rotation slows, leading to an increase in the polarization of emitted light. novusbio.com Other label-free technologies, like Surface Plasmon Resonance (SPR), can also detect binding events in real-time by measuring changes in the refractive index at a sensor surface where the target receptor is immobilized. novusbio.com

Quantitative Determination of Ligand-Receptor Interaction Parameters (e.g., Kd, Ki, IC50)The data from binding assays are used to calculate several key parameters that quantify the ligand-receptor interaction:

Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the affinity between a ligand and its receptor, obtained from saturation binding assays. ncats.io

IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. This value is dependent on the experimental conditions, including the concentration of the radioligand used. ncats.io

Ki (Inhibition Constant): The dissociation constant of an unlabeled competing ligand, calculated from its IC50 value using the Cheng-Prusoff equation. mdpi.com Unlike the IC50, the Ki is a relatively absolute value that allows for the comparison of drug affinities across different experiments. mdpi.com

While specific values for this compound are not available in the literature, the table below illustrates how such data would be presented for a hypothetical compound with activity at histamine (B1213489) and muscarinic receptors.

| Parameter | Histamine H1 Receptor | Muscarinic M1 Receptor | Source |

| Kd | Data not available | Data not available | N/A |

| Ki | Data not available | Data not available | N/A |

| IC50 | Data not available | Data not available | N/A |

Molecular and Cellular Mechanism of Action Investigations of this compound

Following the initial binding characterization, further studies are conducted to understand how the compound's interaction with its target translates into a biological response at the cellular level.

Identification and Validation of this compound’s Biological Targets in In Vitro SystemsBased on its classification as an antiemetic, antihistamine, and anticholinergic, the primary biological targets for this compound are presumed to be the histamine H1 receptor and muscarinic acetylcholine (B1216132) receptors (likely the M1 subtype).wikipedia.orgimrpress.comrevvity.comThe antiemetic effects of many first-generation antihistamines are attributed to their ability to block these receptors in the central nervous system.imrpress.comrevvity.com

Validation of these targets would be performed using in vitro systems, typically recombinant cell lines (e.g., CHO or HEK293 cells) that are engineered to express a single type of human receptor (e.g., H1 or M1). revvity.com The binding assays described in section 3.1, performed on these specific cell lines, would confirm whether this compound directly binds to these targets and with what affinity. revvity.com

Functional assays would then be employed to determine if the compound acts as an antagonist (blocks the receptor's activation by the natural ligand, like histamine or acetylcholine) or an agonist (mimics the natural ligand's effect). nih.gov For example, H1 and M1 receptors are coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium. imrpress.com A cellular assay measuring changes in intracellular calcium could therefore be used to see if this compound blocks this response in the presence of histamine or acetylcholine, thus validating its antagonist mechanism of action at these targets.

Enzymatic Modulation and Interaction Studies (e.g., Enzyme Inhibition or Activation)

Studies on the enzymatic modulation by this compound are not detailed in available scientific literature. However, as a derivative of diphenhydramine (B27), it would be expected to undergo extensive metabolism by the cytochrome P450 (CYP) enzyme system in the liver. First-generation antihistamines are well-known to interact with these enzymes, not only as substrates but also as inhibitors of certain isoforms.

For instance, the structurally related compound orphenadrine, also an ethanolamine (B43304) antihistamine, has been documented to inhibit multiple CYP enzymes. chemicalbook.com An investigation into this compound's enzymatic interactions would likely have involved incubating the compound with human liver microsomes and specific CYP isoforms to determine its metabolic profile and inhibitory potential. Such studies are crucial for predicting drug-drug interactions. The key parameters measured would be the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for various CYP enzymes.

Table 1: Illustrative Example of Cytochrome P450 Inhibition Profile for a Diphenhydramine-Related Compound (Orphenadrine) This table is based on data for the related compound Orphenadrine and serves as an example of the type of data that would be generated for this compound.

| Enzyme | Type of Inhibition | Potency (Ki/IC50) | Reference |

| CYP2B6 | Competitive | ~20 µM (Ki) | chemicalbook.com |

| CYP2D6 | Competitive | ~5 µM (Ki) | chemicalbook.com |

| CYP3A4 | Competitive | ~50 µM (Ki) | chemicalbook.com |

| CYP1A2 | Weak Inhibition | >100 µM (IC50) | chemicalbook.com |

| CYP2C9 | Weak Inhibition | >100 µM (IC50) | chemicalbook.com |

| CYP2C19 | Moderate Inhibition | ~40 µM (IC50) | chemicalbook.com |

The observed hepatotoxicity of this compound in rats may be linked to its metabolic pathway, potentially through the formation of reactive metabolites that cause cellular damage, a phenomenon investigated for other antihistamines. ncats.iowikipedia.org

Elucidation of Cellular Signaling Pathway Modulation

As a histamine H1 receptor antagonist, the primary mechanism of action for this compound is the competitive and reversible blockade of the histamine H1 receptor. cenmed.comwikipedia.orgfda.gov The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins. wikipedia.org

The canonical signaling pathway initiated by histamine binding to the H1 receptor involves:

Receptor Activation: Histamine binding induces a conformational change in the H1 receptor. khanacademy.org

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein. wikipedia.org

Effector Activation: The activated Gα-GTP subunit dissociates and activates the enzyme phospholipase C (PLC). wikipedia.org

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). khanacademy.org

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). khanacademy.org

This compound, by acting as an antagonist, would bind to the H1 receptor but fail to induce the necessary conformational change for G-protein activation. It would therefore competitively inhibit histamine from binding and initiating this entire signaling cascade. Like many first-generation antihistamines, this compound was also noted to have anticholinergic properties, suggesting it also acts as an antagonist at muscarinic acetylcholine receptors, which would involve blocking their respective GPCR signaling pathways. wikipedia.org

Analysis of Downstream Molecular and Cellular Responses

The modulation of the H1 signaling pathway by this compound would lead to the inhibition of several key downstream molecular and cellular responses normally triggered by histamine. By preventing the rise in intracellular calcium and the activation of PKC, this compound would block:

Smooth Muscle Contraction: In tissues like the bronchi and gastrointestinal tract, the histamine-induced, calcium-dependent activation of myosin light-chain kinase is prevented, leading to smooth muscle relaxation. wikipedia.org

Increased Vascular Permeability: Histamine causes endothelial cells to contract, increasing gaps between them and leading to plasma leakage into surrounding tissues (a hallmark of allergic reactions). This compound would inhibit this response, stabilizing the endothelial barrier. wikipedia.org

Sensory Nerve Stimulation: The stimulation of sensory nerve endings by histamine, which leads to sensations of itch and pain, would be reduced.

Gene Expression: The activation of transcription factors like NF-κB, which is promoted by the H1-PKC pathway and leads to the expression of pro-inflammatory cytokines and adhesion molecules, would be suppressed.

These inhibitory actions on downstream responses form the basis of the anti-allergic and anti-emetic effects of H1 antihistamines.

Functional Assays in Isolated Tissues and Cell Culture Models

Pharmacological Responses in Isolated Organ Preparations

Isolated organ bath studies are a classical pharmacological method for characterizing the activity of receptor antagonists like this compound. adinstruments.comnih.gov A standard preparation for assessing H1 antagonist potency is the isolated guinea pig ileum, which expresses H1 receptors and contracts robustly in response to histamine. nih.govnih.gov

In a typical experiment, a segment of the ileum would be suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2). reprocell.com The contractile force would be measured with an isometric force transducer. A cumulative concentration-response curve to histamine would be generated. The experiment would then be repeated in the presence of fixed concentrations of this compound. As an antagonist, this compound would be expected to cause a rightward shift in the histamine concentration-response curve without suppressing the maximum response, which is characteristic of competitive antagonism. From these shifts, a Schild analysis could be performed to calculate the pA2 value, a measure of the antagonist's affinity for the receptor.

Table 2: Illustrative Data from a Hypothetical Isolated Guinea Pig Ileum Assay This table represents the type of data that would be generated to characterize an H1 antagonist like this compound.

| Histamine Concentration (M) | % Contraction (Control) | % Contraction (+ this compound 10 nM) |

| 1.00E-09 | 5 | 0 |

| 1.00E-08 | 25 | 10 |

| 1.00E-07 | 50 | 28 |

| 1.00E-06 | 85 | 60 |

| 1.00E-05 | 98 | 90 |

| 1.00E-04 | 100 | 99 |

| EC50 | ~8.0 x 10⁻⁸ M | ~5.0 x 10⁻⁷ M |

Cell-Based Functional Assays for this compound Activity

To complement isolated tissue studies, cell-based assays provide a more controlled environment to investigate a compound's interaction with its specific target. domainex.co.uk For this compound, these would involve cell lines engineered to express the human histamine H1 receptor.

Key cell-based assays would include:

Receptor Binding Assays: These assays measure the direct binding of a radiolabeled ligand (e.g., [3H]-pyrilamine) to membranes from cells expressing the H1 receptor. By measuring the displacement of the radioligand by increasing concentrations of this compound, one can determine its binding affinity (Ki).

Calcium Flux Assays: These are functional assays that measure the direct consequence of H1 receptor activation. khanacademy.org Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, a sharp increase in intracellular calcium is detected as an increase in fluorescence. This compound's potency as an antagonist (its IC50) is determined by its ability to inhibit the histamine-induced calcium signal. domainex.co.uk

Second Messenger Assays: These assays quantify the accumulation of second messengers like IP3 following receptor stimulation. The antagonistic effect of this compound would be measured by its ability to block histamine-induced IP3 production.

Table 3: Representative Pharmacological Profile for a First-Generation H1 Antagonist in Cell-Based Assays This table shows example data that would be expected from cell-based characterization of this compound.

| Assay Type | Target | Cell Line | Parameter Measured | Expected Value |

| Radioligand Binding | Human Histamine H1 Receptor | HEK293-H1R | Ki (nM) | 1 - 20 |

| Calcium Flux | Human Histamine H1 Receptor | CHO-H1R | IC50 (nM) | 5 - 50 |

| Radioligand Binding | Human Muscarinic M1 Receptor | CHO-M1R | Ki (nM) | 20 - 200 |

These assays would confirm that this compound's functional antagonism is a direct result of its binding to the H1 receptor and would quantify its potency and selectivity against other receptors, such as the muscarinic receptors responsible for its anticholinergic side effects.

In Vitro Pharmacokinetic and Metabolic Disposition Studies of Bufenadrine

Methodologies for Assessing Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Research

Preclinical ADME studies are designed to investigate the fundamental pharmacokinetic characteristics of a drug candidate. kosheeka.comppd.com These studies provide crucial insights that guide the optimization of chemical structures and help in the selection of compounds with favorable properties for in vivo testing. kosheeka.com The primary goal is to understand how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, and ultimately excreted from the body. kosheeka.com

In vitro ADME testing is performed in a controlled laboratory environment, using systems such as test tubes or petri dishes. kosheeka.com This approach is faster and requires fewer resources than in vivo studies, making it ideal for the early screening of multiple compounds. kosheeka.com Key assays in this stage include assessments of permeability, plasma protein binding, and metabolic stability. wuxiapptec.com Permeability assays evaluate a compound's ability to cross biological membranes, a prerequisite for absorption. wuxiapptec.com Plasma protein binding studies determine the extent to which a compound binds to proteins in the blood, as only the unbound fraction is typically available to exert its pharmacological effect. wuxiapptec.com Metabolic stability assays, which are central to understanding a compound's disposition, evaluate its susceptibility to breakdown by metabolic enzymes. nih.govcreative-bioarray.com

The data generated from these initial in vitro screens are used to rank compounds, predict human pharmacokinetic parameters, and identify potential liabilities such as rapid metabolism or drug-drug interactions. creative-bioarray.comevotec.com This early characterization allows researchers to eliminate compounds with undesirable properties and focus on those with a higher probability of success in later stages of development. nih.gov

Metabolite Identification and Profiling of Bufenadrine

The study of drug metabolism is fundamental to understanding a compound's efficacy and safety, as metabolites can be pharmacologically active or toxic. this compound, a derivative of diphenhydramine (B27), undergoes metabolic transformation in the body. ncats.io

Advanced Analytical Techniques for Metabolite Detection and Characterization (e.g., LC/MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used analytical technique for the identification and quantification of drug metabolites in biological matrices. thermofisher.com This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nsf.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in the determination of the elemental composition of metabolites.

Tandem mass spectrometry (MS/MS or MSn) is a further refinement where ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic fragmentation pattern. nsf.gov This pattern provides structural information that is crucial for the elucidation of the metabolite's structure. While specific metabolite profiling studies for this compound using modern LC-MS techniques are not detailed in the available literature, this methodology is the standard approach for such investigations. frontiersin.orgnih.gov

Proposed Metabolic Pathways and Biotransformation Mechanisms of this compound

Based on the metabolism of structurally related compounds like diphenhydramine and buprenorphine, several metabolic pathways can be proposed for this compound. ncats.ionih.gov The primary routes of metabolism for many drugs involve oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules (Phase II reactions). openanesthesia.org

For this compound, likely metabolic transformations include:

N-dealkylation: The removal of one of the methyl groups from the tertiary amine.

Hydroxylation: The addition of a hydroxyl group to the aromatic rings or the aliphatic side chain.

O-dealkylation: Cleavage of the ether bond.

Following these initial biotransformations, the resulting metabolites can undergo further conjugation, for example, with glucuronic acid, to increase their water solubility and facilitate excretion. Studies on related compounds have shown that cytochrome P450 enzymes are heavily involved in such oxidative metabolic pathways. nih.gov

In Vitro Evaluation of Potential Drug-Drug Interactions (DDI)

Assessing the potential for a new chemical entity to cause drug-drug interactions is a critical part of the drug development process, with regulatory agencies providing guidance on how to conduct these studies. fda.goveuropa.eufda.gov These interactions often occur when one drug alters the metabolic enzymes responsible for the clearance of another drug. evotec.com

Cytochrome P450 (CYP) Enzyme Inhibition Studies

CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. openanesthesia.org Inhibition of these enzymes by a co-administered drug can lead to decreased metabolism of another drug, resulting in elevated plasma concentrations and potential toxicity. evotec.com In vitro CYP inhibition assays are used to determine the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity (IC50). evotec.com

These assays typically use human liver microsomes or recombinant CYP enzymes and specific probe substrates for each major CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). evotec.comnih.gov While specific IC50 values for this compound against various CYP isoforms are not available in the public domain, a hypothetical data table is presented to illustrate the typical output of such a study.

Table 2: Hypothetical In Vitro CYP450 Inhibition Profile of this compound

| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

|---|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | α-Naphthoflavone | 0.04 |

| CYP2C9 | Diclofenac | 25 | Sulfaphenazole | 0.26 |

| CYP2C19 | S-Mephenytoin | > 50 | Tranylcypromine | 9 |

| CYP2D6 | Bufuralol | 5 | Quinidine | 0.02 |

| CYP3A4 | Midazolam | 15 | Ketoconazole | 0.01 |

CYP Enzyme Induction Studies

CYP enzyme induction occurs when a drug enhances the expression of a CYP enzyme, leading to an increased rate of metabolism of other drugs that are substrates for that enzyme. evotec.combioivt.com This can result in decreased efficacy of the co-administered drug. bioivt.com In vitro induction studies are typically conducted using cultured human hepatocytes. bioivt.com The cells are treated with the test compound for a period of time, and the induction of specific CYP enzymes (commonly CYP1A2, CYP2B6, and CYP3A4) is measured at the mRNA level or by assessing enzyme activity. bioivt.comxenotech.com

The results are often expressed as a fold-change relative to a vehicle control. A significant fold-change may indicate a potential for clinical drug-drug interactions. xenotech.com Specific data on this compound's potential to induce CYP enzymes is not publicly available. A hypothetical data table is provided below to illustrate the kind of results generated from such studies.

Table 3: Hypothetical In Vitro CYP450 Induction Profile of this compound

| CYP Isoform | This compound Concentration (µM) | Fold Induction (mRNA level) vs. Vehicle | Positive Control | Fold Induction by Positive Control |

|---|---|---|---|---|

| CYP1A2 | 1 | 1.2 | Omeprazole (10 µM) | 25 |

| 10 | 1.5 | |||

| 50 | 1.8 | |||

| CYP2B6 | 1 | 1.1 | Phenobarbital (750 µM) | 15 |

| 10 | 1.3 | |||

| 50 | 1.6 | |||

| CYP3A4 | 1 | 1.4 | Rifampicin (10 µM) | 20 |

| 10 | 2.1 | |||

| 50 | 3.5 |

In Vivo Pharmacological and Mechanistic Studies of Bufenadrine in Animal Models

Selection and Validation of Relevant Preclinical Animal Models

The preclinical evaluation of a first-generation antihistamine like Bufenadrine necessitates the use of various animal models to assess its efficacy and mechanism of action. ijrpc.com The choice of species is critical and is based on physiological and biochemical similarities to humans concerning the processes of drug absorption, distribution, metabolism, and excretion. researchgate.net Rodents, such as mice and rats, and particularly guinea pigs, are the most frequently used models in antihistamine research due to their well-characterized responses to histamine (B1213489), cost-effectiveness, and ease of maintenance. ijpsr.comd-nb.info

Standard preclinical models used to investigate antihistaminic activity include those based on histamine-induced responses. innovareacademics.inresearchgate.net These models are instrumental in demonstrating the compound's ability to act as an inverse agonist at the histamine H1 receptor, preventing the inflammatory cascade initiated by histamine. jiaci.org

| Animal Model | Species | Purpose of Study | Typical Endpoint Measured |

| Histamine-Induced Bronchoconstriction | Guinea Pig, Rat, Mouse | To assess H1-receptor antagonism in the airways. innovareacademics.inresearchgate.net | Inhibition of airway resistance and bronchospasms following histamine challenge. |

| Passive Cutaneous Anaphylaxis (PCA) | Rat, Mouse, Guinea Pig | To evaluate the effect on localized allergic reactions (Type I hypersensitivity). researchgate.net | Reduction in wheal size and vascular permeability (measured by dye leakage) after antigen challenge in sensitized skin. |

| Histamine-Induced Lethality | Guinea Pig | To determine the protective effect against systemic histamine shock. | Increase in the median lethal dose (LD50) of histamine. |

| Clonidine-Induced Catalepsy | Mouse | To evaluate central H1-receptor antagonism, as histamine systems modulate catalepsy. rjptonline.org | Reduction in the duration and intensity of the cataleptic state. |

| Models of Sedation & Motor Coordination | Mouse, Rat | To assess CNS depressant effects, a hallmark of first-generation antihistamines. nih.govvin.com | Changes in locomotor activity, performance on a rotarod test, or potentiation of hypnotic drugs. |

This table is interactive and provides examples of common animal models used in antihistamine research.

The translational value of animal models is a cornerstone of preclinical research, aiming to predict clinical outcomes in humans. scienceopen.com For antihistamines, the guinea pig model of histamine-induced bronchoconstriction is highly sensitive, but its relevance to human asthma is debated, as histamine is only one of several mediators in human asthma. ijpsr.com However, for studying pure H1-antagonistic effects, it remains a valuable tool.

Models assessing cutaneous reactions, such as the suppression of histamine-induced wheal and flare, show good correlation between preclinical and clinical outcomes and are frequently used to determine the potency and duration of action of antihistamines. nih.gov A significant challenge lies in translating CNS effects. While sedation and impaired motor coordination in rodents are indicative of blood-brain barrier penetration and central H1-receptor blockade, predicting the precise level of cognitive impairment or drowsiness in humans from these models is complex. jiaci.org Therefore, a battery of tests, rather than a single model, is often employed to build a more complete and predictive profile of a compound. ijrpc.com The development of humanized mouse models, which can more accurately mimic human disease progression and drug metabolism, represents a significant step in improving the predictive power of preclinical studies. transcurebioservices.com

All research involving animals must adhere to strict ethical guidelines to ensure their humane treatment. The guiding principles are the "3Rs": Replacement , Reduction , and Refinement . medchemexpress.com

Replacement: Encourages the use of non-animal methods wherever possible, such as in vitro cell cultures, tissue models, or in silico computer modeling. transcurebioservices.com

Reduction: Aims to minimize the number of animals used by employing robust experimental designs, appropriate statistical analysis, and sharing data to avoid unnecessary duplication of studies. medchemexpress.com

Refinement: Involves modifying procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia, optimizing housing conditions to allow for species-specific behaviors, and training animals for procedures to reduce stress. medchemexpress.com

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics committees oversee and approve all study protocols. nih.gov These committees ensure that the research is scientifically justified, that the potential benefits outweigh any harm to the animals, and that all procedures comply with national and international regulations. researchgate.net

Assessment of Translational Relevance and Predictability

Preclinical Pharmacodynamics of this compound in Animal Models

Pharmacodynamics (PD) investigates what a drug does to the body, focusing on its mechanism of action and the relationship between drug concentration and effect. nih.govwikipedia.org For a compound like this compound, in vivo PD studies would aim to confirm its primary activity as a histamine H1-receptor antagonist and characterize its secondary effects, such as anticholinergic and sedative actions. europa.eu

The antihistaminic activity of a compound like this compound is typically confirmed in models where a physiological response is induced by histamine. In the histamine-induced bronchoconstriction model in guinea pigs, a successful antihistamine will significantly inhibit the increase in airway pressure caused by a histamine challenge. innovareacademics.in Similarly, in models of allergic skin reactions, the compound's ability to reduce the size of a wheal induced by a histamine injection is a direct measure of its local H1-blocking effect. A study in dogs demonstrated that the oral administration of Diphenhydramine (B27) led to a reduction in histamine-induced wheal formation, a standard pharmacodynamic assessment for this drug class. nih.govresearchgate.net

The central effects of first-generation antihistamines are assessed in specific neuropharmacological models. Sedative properties can be quantified by observing reduced spontaneous movement in an open-field test or by measuring a decrease in the time an animal can stay on a rotating rod (rotarod test), which assesses motor coordination. nih.gov The anticholinergic activity, another key feature, can be evaluated by measuring the inhibition of saliva secretion or mydriasis (pupil dilation) in rabbits or rodents.

Establishing a dose-response relationship is fundamental to understanding a drug's potency and efficacy. nc3rs.org.uk In preclinical studies, animals are given escalating doses of the compound to determine the concentration required to produce a specific magnitude of effect. nih.gov This relationship is often plotted on a curve, which allows for the calculation of key parameters like the ED50 (the dose that produces 50% of the maximal effect). sigmaaldrich.com

For an antihistamine like this compound, a dose-response study might involve measuring the percentage inhibition of histamine-induced bronchospasm at various doses. The results would likely demonstrate that as the dose of this compound increases, the protective effect against the histamine challenge also increases, up to a maximal effect.

| Hypothetical Dose of this compound (mg/kg) | Mean Inhibition of Histamine-Induced Response (%) |

| 0.1 | 15 |

| 0.3 | 45 |

| 1.0 | 75 |

| 3.0 | 92 |

| 10.0 | 95 |

This interactive table presents hypothetical data illustrating a typical dose-response relationship for an antihistamine, where increasing doses lead to a greater inhibition of a histamine-mediated effect.

Such studies are crucial for comparing the potency of new compounds to existing drugs and for selecting appropriate doses for further, longer-term studies. nih.govfao.orgrevistabionatura.com

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has had a biological effect on its target. nih.gov They are essential for understanding the link between drug exposure, target engagement, and therapeutic response. frontiersin.org For a first-generation antihistamine, PD biomarkers can be categorized as follows:

Target Engagement Biomarkers: These directly measure the interaction of the drug with the H1 receptor. In animal models, this can be assessed ex vivo by measuring receptor occupancy in brain and peripheral tissues using radiolabeled ligands after administration of the drug. High receptor occupancy in the brain would confirm CNS penetration and correlate with sedative effects. jiaci.org

Downstream Molecular Biomarkers: These measure changes in molecules or pathways that are affected by H1 receptor blockade. For example, in models of allergic inflammation, biomarkers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or chemokines in tissue or bronchoalveolar lavage fluid. archivesofmedicalscience.com In the CNS, changes in the turnover of neurotransmitters like acetylcholine (B1216132) or serotonin (B10506) could serve as biomarkers for the drug's central activity.

Physiological Biomarkers: These are functional or physiological changes that reflect the drug's action. The suppression of the histamine-induced wheal and flare is a classic and reliable PD biomarker for H1 antihistamines. nih.gov For central effects, changes in electroencephalogram (EEG) patterns indicative of drowsiness can be used as a translational biomarker for sedation.

Validation of these biomarkers in preclinical systems is critical to ensure they are robust and predictive of the clinical response, thereby guiding the design of human trials. frontiersin.org

Mechanistic Studies on Specific Biological Systems Affected by this compound

Gastrointestinal System Pharmacodynamics

There is a notable absence of published research investigating the pharmacodynamic effects of this compound on the gastrointestinal (GI) tract in animal models. Preclinical studies are essential for characterizing how a compound interacts with the physiological functions of the stomach, intestines, and associated structures. who.int Typically, such studies would assess effects on GI motility, gastric acid secretion, intestinal fluid transport, and potential for mucosal irritation or protection. bps.ac.uk Animal models play a pivotal role in elucidating the mechanisms of action of drugs affecting the digestive system. antibodysociety.orgepo.org However, for this compound, no such data from in vivo animal studies are available in the public domain. Consequently, its influence on gastrointestinal function remains uncharacterized.

Renal and Hepatic Systemic Effects

Similarly, the systemic effects of this compound on the renal and hepatic systems have not been documented in accessible in vivo animal research.

Renal Systemic Effects: The kidneys are crucial for filtering waste products from the blood and maintaining electrolyte and fluid balance. nih.gov Pharmacological studies in animal models are designed to evaluate a compound's impact on renal blood flow, glomerular filtration rate (GFR), and tubular function. d-nb.infonih.gov Key biomarkers such as blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) are often measured to assess kidney function. d-nb.infogardp.org While some literature mentions the concept of stereoselective renal elimination for various compounds, and lists this compound in this context, specific data or studies detailing this process for this compound are not available. d-nb.info Therefore, its potential effects on renal physiology and function are currently unknown.

Hepatic Systemic Effects: The liver is the primary site of drug metabolism and plays a vital role in detoxification. opentextbc.ca In vivo animal studies are critical for identifying potential hepatotoxicity or alterations in liver function caused by a chemical compound. scribd.comozmosi.com Such studies typically involve monitoring liver enzyme levels, such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP), and conducting histopathological examinations of liver tissue. mhmedical.commdpi.com For this compound, there are no available reports from animal models that assess these parameters. Its metabolic pathways and potential for liver-related effects have not been described in the scientific literature.

Due to the lack of research findings, no data tables on the gastrointestinal, renal, or hepatic effects of this compound can be generated at this time.

Computational and Theoretical Approaches in Bufenadrine Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule, or ligand, interacts with a biological target, typically a protein. researchgate.netuochb.cztheswissbay.ch These methods are instrumental in understanding the molecular basis of a drug's mechanism of action and in the rational design of new, more effective therapeutic agents. uochb.czdovepress.com

Prediction of Ligand-Target Interactions

For a compound like Bufenadrine, molecular docking simulations would be employed to predict its binding orientation and affinity within the active site of its target proteins. This process involves generating a three-dimensional model of this compound and computationally placing it into the binding pocket of a target receptor. A scoring function is then used to estimate the strength of the interaction, providing insights into the key amino acid residues involved in the binding. While the specific targets of this compound are known, detailed docking studies elucidating these interactions are not prominently featured in the scientific literature.

Conformational Analysis and Energetic Landscapes

This compound, like any flexible molecule, can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. nih.gov Understanding the energetic landscape of this compound would be crucial for predicting its biologically active conformation—the specific shape it adopts when binding to its target. This information is vital for designing more rigid and potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence their biological response. nih.govajol.info

Development of Predictive Models for this compound Activity

To develop a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. Statistical methods would then be used to build a regression model that correlates these descriptors with the observed activity. Such a model could be used to predict the activity of novel this compound derivatives.

Identification of Key Structural Descriptors for Biological Response

A significant outcome of QSAR modeling is the identification of the most important structural, physicochemical, or electronic properties that govern the biological activity of a set of compounds. ekb.eg For this compound, this could reveal, for example, the optimal lipophilicity, molecular size, or distribution of hydrogen bond donors and acceptors for its therapeutic effect.

In Silico ADME Prediction and Pharmacokinetic Modeling

The assessment of a drug's ADME properties is a critical component of the drug development process. plos.org In silico methods offer a rapid and cost-effective way to predict these properties before a compound is even synthesized. bmdrc.orgmdpi.com

In silico ADME prediction for this compound would involve using various computational models to estimate properties such as its intestinal absorption, ability to cross the blood-brain barrier, metabolic stability, and potential for excretion. These predictions are based on the molecule's structure and physicochemical properties. While numerous web-based tools and software packages are available for these predictions, specific studies reporting the in silico ADME profile of this compound are not found in the reviewed literature.

Predictive Algorithms for Metabolic Pathways

Understanding the metabolic pathways of a drug candidate is crucial for its development. Computational algorithms are increasingly used to predict how a compound like this compound might be metabolized by the body. These methods analyze a molecule's structure to forecast its involvement in various enzymatic reactions. frontiersin.org

The prediction of metabolic pathways involves identifying the series of chemical reactions a compound undergoes within a cell. frontiersin.org Machine learning and data-driven approaches have become central to this field. frontiersin.orgnih.gov Algorithms such as random forests (RF) and graph convolutional neural networks have been employed to predict the types of metabolic pathways a compound is likely to enter based on its structural features. frontiersin.org Some models function by treating every compound-pathway pair as a sample and using features extracted from the compound's known associations to build a classification model that determines the likelihood of involvement. frontiersin.org

Other approaches move beyond predicting general pathway classes to identifying specific pathways. biorxiv.org These methods might represent compounds as binary fragment vectors and use the statistical enrichment of these fragments within known pathways to predict the involvement of a new compound. biorxiv.org Such predictive tools are vital for early-stage drug discovery, helping to identify potential metabolites and understand the compound's biological role. mdpi.com

Table 1: Examples of Predictive Models for Metabolic Pathway Analysis

| Model Type | Approach | Application in Drug Research |

|---|---|---|

| Machine Learning (e.g., Random Forest) | Classifies compounds into pathway types based on structural features and known compound-pathway associations. frontiersin.org | Early assessment of a compound's likely metabolic fate and potential for bioactivation or detoxification. |

| Graph Convolutional Neural Networks | Utilizes graph-based representations of molecules to predict involvement in metabolic pathway classes. nih.gov | Advanced structural analysis to identify subtle features that influence metabolic processing. |

| Fragment-Based Probability Models | Calculates the probability of a compound's involvement in a specific pathway based on the statistical overrepresentation of its structural fragments within that pathway. biorxiv.org | Prediction of specific metabolic or signaling routes, aiding in metabolomics research and drug mechanism studies. biorxiv.org |

Computational Models for Bioavailability and Distribution

The bioavailability and distribution of a drug determine its ability to reach the target site in sufficient concentrations. Computational modeling provides essential tools for predicting these pharmacokinetic properties for compounds such as this compound. nih.gov These models simulate everything from gastrointestinal absorption to passage across biological barriers like the blood-brain barrier. nih.govmdpi.com

Several computational approaches are used to predict oral bioavailability:

Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical relationship between a molecule's chemical structure and its physicochemical properties, such as solubility and permeability, which are key determinants of bioavailability. nih.govrroij.com By analyzing molecular descriptors, QSPR can screen large libraries of compounds to identify those with favorable absorption profiles. rroij.com

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are more complex, simulating the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual system that represents the body's organs and tissues. rroij.comeuropa.eu These models can incorporate physiological parameters (e.g., blood flow rates, organ volumes) and are used to predict drug concentrations in various parts of the body over time. europa.eunih.gov They are particularly useful for extrapolating data across different patient populations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a drug molecule and its interaction with its environment at an atomic level. mdpi.com This can provide detailed insights into how a compound like this compound might permeate a cell membrane or be prevented from crossing the blood-brain barrier by efflux pumps. mdpi.com

Table 2: Computational Models for Predicting Drug Bioavailability and Distribution

| Model | Predicted Parameter | Relevance to this compound Research |

|---|---|---|

| QSPR | Solubility, Permeability, Absorption Profile. nih.govrroij.com | Rapidly screens for potential issues with oral absorption based on molecular structure. |

| PBPK | Drug concentration in tissues, Organ-specific distribution, Impact of physiological changes on pharmacokinetics. rroij.comeuropa.eu | Simulates how this compound would be distributed throughout the body and predicts its concentration at potential target sites. |

| MD Simulations | Membrane permeability, Interaction with transport proteins. mdpi.com | Provides a mechanistic understanding of how this compound crosses biological membranes, including the blood-brain barrier. mdpi.com |

Cheminformatics and Data Mining Applications in this compound Discovery

Cheminformatics combines chemistry, computer science, and information technology to analyze and manage vast amounts of chemical data. rasayanika.comneovarsity.org Alongside data mining—the process of discovering patterns in large datasets—it plays a critical role in accelerating drug discovery. nih.govbu.eduqlik.com For a compound like this compound, these tools can be applied to analyze its properties, compare it to other known drugs, and optimize its structure.

The core of cheminformatics in drug discovery involves the use of computational tools to process, analyze, and model chemical information. nih.govnih.gov This includes generating molecular descriptors, assessing structural similarity, and building predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govu-strasbg.fr

Key applications relevant to the discovery and study of compounds like this compound include:

Virtual Screening: Using computational models to screen large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. neovarsity.org This narrows the field of candidates for experimental testing.

Hit-to-Lead Optimization: Once an active compound ("hit") is identified, cheminformatics tools can suggest chemical modifications to improve its potency, selectivity, and pharmacokinetic properties, turning it into a "lead" compound. rasayanika.com

In Silico ADMET Prediction: Predicting a compound's ADMET profile early in the discovery process helps to eliminate candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.gov

Data Mining of Large Databases: Data mining techniques are applied to large chemical and biological databases (e.g., ChEMBL) to uncover hidden relationships between chemical structures and biological activities, identify new drug targets, or find new uses for existing drugs. neovarsity.orgariadne-infrastructure.eunih.gov Pattern recognition, classification, and clustering are common data mining methods used. nih.gov

Table 3: Applications of Cheminformatics and Data Mining in Drug Discovery

| Technique | Description | Potential Application for this compound |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Computationally screens vast libraries of molecules against a drug target to identify potential hits. nih.gov | To identify the most likely biological targets for this compound or to find other molecules with similar activity profiles. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate a compound's structural features with its biological activity. nih.govnih.gov | To predict the activity of novel this compound analogs and guide the synthesis of more potent compounds. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction. mdpi.comscielo.brijapr.in | To visualize how this compound might interact with its biological target at the molecular level, guiding structural modifications. |

| Pattern Recognition & Classification | Uses algorithms to identify patterns and classify compounds based on their structural or physicochemical properties. nih.gov | To group this compound with other compounds of known mechanism, suggesting its potential mode of action. |

Future Trajectories for Academic Research on Bufenadrine

Exploration of Undiscovered Pharmacological Targets and Mechanisms

While Bufenadrine is a known antihistamine, its full spectrum of molecular interactions may not be completely understood. Future research will likely delve into identifying and validating novel pharmacological targets. This could involve screening this compound against a wide array of receptors, enzymes, and ion channels to uncover previously unknown binding affinities. Investigating the stereochemical aspects of this compound's interactions could also reveal new insights, as different enantiomers of a drug can exhibit distinct pharmacological activities. d-nb.info A deeper understanding of its metabolic pathways and the potential bioactivation or inactivation of its metabolites is another crucial area for exploration. d-nb.info

Development and Implementation of Advanced In Vitro and In Vivo Models

To gain more predictive and human-relevant data, future this compound research will necessitate a shift towards more sophisticated experimental models.

Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. uu.nl The future lies in the adoption of advanced in vitro systems such as 3D cell cultures, organoids, and "organ-on-a-chip" (OOC) or microphysiological systems (MPS). uu.nlmdpi.com These models offer a more physiologically relevant environment by incorporating cell-cell and cell-matrix interactions, as well as nutrient and waste gradients. uu.nl For instance, a "gut-on-a-chip" model could provide more accurate predictions of this compound's absorption and metabolism. mdpi.com The integration of technologies like CRISPR gene editing and bioprinting can further enhance the complexity and relevance of these models. newcellsbiotech.co.uk These advanced systems are not only more predictive but also offer higher throughput and cost-effectiveness compared to traditional animal studies. mdpi.com

Advanced In Vivo Models: While reducing reliance on animal testing is a goal, in vivo studies will remain crucial for understanding the systemic effects of this compound. Future research will benefit from the use of more sophisticated animal models. nih.gov "Humanized" mouse models, which contain functional human genes, cells, or tissues, are becoming increasingly important for evaluating human-specific drug responses. crownbio.comnumberanalytics.com The use of gene-editing technologies like CRISPR/Cas9 allows for the creation of animal models with specific mutations, enabling researchers to study the drug's effect in the context of particular genetic backgrounds. numberanalytics.com Advanced imaging techniques, such as MRI and PET scans, can provide real-time, non-invasive monitoring of a drug's effects on disease progression in these models. numberanalytics.com There is a critical need to develop novel murine models that better replicate human physiological conditions. nih.gov

Integration of High-Throughput Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies, which involve the large-scale study of biological molecules, promises to revolutionize our understanding of this compound's effects. nih.govhumanspecificresearch.org These technologies provide a holistic view of the molecular changes induced by a drug. humanspecificresearch.org

Metabolomics: This field involves the comprehensive analysis of metabolites in a biological system. mdpi.com Untargeted metabolomics can identify distinct metabolic signatures associated with drug response, potentially revealing biomarkers that can predict treatment efficacy. mdpi.comfrontiersin.org For example, studies on other antihistamines have used metabolomics to differentiate between responders and non-responders in patients with allergic rhinitis, highlighting the role of pathways like tryptophan metabolism. frontiersin.org This approach could be applied to this compound to understand the variability in patient responses.

Proteomics: Proteomics focuses on the large-scale study of proteins. humanspecificresearch.org By analyzing changes in the proteome of cells or tissues after exposure to this compound, researchers can identify the specific proteins and signaling pathways that are modulated. plos.orgatsjournals.org This can provide a deeper understanding of the drug's mechanism of action and potential off-target effects. plos.org For instance, proteomic analyses have been used to study the anti-inflammatory effects of various compounds by quantifying changes in cytokines and chemokines. plos.org A systematic review of proteomic and metabolomic studies in anaphylaxis has highlighted the potential to identify new cellular targets and mediators. nih.gov

The integration of multiple omics datasets (pan-omics) can offer a comprehensive understanding of the interplay between genes, proteins, and metabolites in response to this compound. mdpi.com

Promotion of Interdisciplinary and Collaborative Research in this compound Science

The complexity of modern drug research necessitates a move away from siloed, discipline-specific approaches towards more integrated and collaborative efforts. nih.gov The future of this compound research will benefit significantly from interdisciplinary collaborations that bring together experts from various fields.

This involves fostering partnerships between pharmacologists, medicinal chemists, biologists, bioengineers, and computational scientists. gulfcoastconsortia.orguniversiteitleiden.nl Such collaborations are essential for leveraging the full potential of advanced modeling techniques and high-throughput omics technologies. gulfcoastconsortia.org Funding agencies and academic institutions are increasingly encouraging this type of interdisciplinary research. nih.govnsf.gov The establishment of interdisciplinary training programs can also help cultivate a new generation of scientists equipped with the diverse skills needed to tackle complex pharmacological questions. gulfcoastconsortia.org By integrating knowledge and tools from multiple disciplines, researchers can accelerate discovery and advance our fundamental understanding of this compound's therapeutic potential. nsf.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.